molecular formula C14H10N4O4S2 B3294335 N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide CAS No. 886917-34-6

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide

Cat. No.: B3294335
CAS No.: 886917-34-6
M. Wt: 362.4 g/mol
InChI Key: YHMJALNTDKYDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[4-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(methylsulfanyl)phenyl group and a 5-nitrothiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S2/c1-23-9-4-2-8(3-5-9)13-16-17-14(22-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMJALNTDKYDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a thiophene derivative. The final step involves the introduction of the nitro group and the carboxamide functionality under controlled conditions. Specific reagents and catalysts, such as sulfur-containing compounds and nitrating agents, are often employed to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is a critical factor in industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine, which can further participate in additional chemical transformations.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as tin(II) chloride or iron powder for reduction. Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group produces amines. Substitution reactions can introduce various substituents onto the aromatic rings, leading to a wide range of derivative compounds.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds containing the oxadiazole moiety, such as N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of oxadiazole have been synthesized and tested for their cytotoxic effects against different cancer cell lines, demonstrating promising results in vitro .

Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its structural components contribute to its ability to disrupt microbial cell membranes or inhibit essential biochemical pathways in bacteria and fungi. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Material Science

Organic Electronics
this compound has applications in organic electronics due to its electronic properties. The thiophene and oxadiazole units can be utilized to design organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to transport charge efficiently makes it a candidate for improving the performance of these devices .

Polymer Chemistry
In polymer science, this compound can serve as a functional monomer for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength while providing additional functionalities such as conductivity or photoluminescence .

Organic Synthesis

Building Block for Synthesis
this compound can be utilized as a versatile building block in organic synthesis. It allows chemists to construct more complex molecules through various coupling reactions. Its unique functional groups enable selective reactions that can lead to the formation of diverse chemical entities useful in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Findings
Medicinal ChemistryAntitumor and antimicrobial activityInhibits cancer cell proliferation; antibacterial properties
Material ScienceUse in organic electronics and polymer chemistryPotential use in OLEDs and OPVs; enhances polymer properties
Organic SynthesisBuilding block for constructing complex moleculesFacilitates diverse chemical reactions

Mechanism of Action

The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Modifications in Heterocyclic Cores

The following compounds share structural similarities but differ in core heterocycles, substituents, or functional groups:

Compound Name / ID Core Structure Key Substituents/Modifications Molecular Formula Molecular Weight Notes
Target Compound 1,3,4-Oxadiazole 4-(Methylsulfanyl)phenyl, 5-nitrothiophene-2-carboxamide Likely C₁₄H₁₀N₄O₃S₃* ~394.45 g/mol† Combines electron-deficient nitro and sulfur-rich methylsulfanyl groups .
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl C₁₆H₁₀F₃N₃O₄S₂ 429.40 g/mol Lower purity (42%) in synthesis; trifluoromethyl enhances lipophilicity .
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide 1,3,4-Oxadiazole 4-Methoxyphenyl C₁₅H₁₂N₄O₅S₂ 400.41 g/mol Methoxy group increases electron density vs. methylsulfanyl .
N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide 1,3,4-Oxadiazole 4-Methanesulfonylphenyl, benzothiophene C₁₈H₁₂N₄O₆S₂ 444.44 g/mol Methanesulfonyl is strongly electron-withdrawing; benzothiophene enhances aromatic surface area .
N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide 1,3,4-Oxadiazole 2,3-Dihydro-1,4-dioxin C₁₄H₁₀N₄O₆S 362.32 g/mol Dioxin moiety introduces oxygen-rich planar structure .

*Estimated based on structural analysis; †Calculated using atomic masses.

Key Differences in Physicochemical Properties

Electronic Effects :

  • The methylsulfanyl group in the target compound provides moderate electron-donating effects via sulfur’s lone pairs, contrasting with the methoxy group in (stronger electron donation) and the methanesulfonyl group in (strong electron withdrawal).
  • The nitro group in all analogues creates an electron-deficient aromatic system, enhancing reactivity in electrophilic substitution or redox processes.

Lipophilicity and Solubility :

  • The trifluoromethyl group in increases hydrophobicity (logP ~3.5 estimated), while the methanesulfonyl group in improves water solubility due to polarity.
  • The target compound’s methylsulfanyl group balances moderate hydrophobicity (logP ~2.8–3.0), favoring membrane permeability .

Synthetic Feasibility :

  • Compound reported 42% purity post-synthesis, likely due to steric hindrance from the trifluoromethyl group. In contrast, ’s simpler methoxy substituent may contribute to higher synthetic yields .

Biological Activity

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound suggest various mechanisms of action that warrant detailed investigation.

Chemical Structure

The compound can be characterized by its complex structure, which includes:

  • Oxadiazole ring : Known for its biological activity.
  • Nitro group : Often associated with increased reactivity and biological potency.
  • Methylthio group : Imparts unique electronic properties.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. The specific compound under consideration has been tested against various bacterial and fungal strains:

MicroorganismActivity Observed
Escherichia coliInhibition at 1 µg/mL
Staphylococcus aureusInhibition at 1 µg/mL
Aspergillus nigerModerate inhibition
Candida albicansNotable inhibition

The compound's efficacy against these pathogens suggests it could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

Studies have indicated that oxadiazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines.

A notable study reported the following findings on cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results indicate that the compound could inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
  • Induction of apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several studies have focused on the synthesis and evaluation of similar oxadiazole derivatives:

  • Study on Antimicrobial Properties : A series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the side chains significantly influenced antibacterial potency .
  • Cytotoxicity Assessment : A research group synthesized various oxadiazole-based compounds and assessed their cytotoxic effects on human cancer cell lines. The findings suggested that the introduction of nitro groups enhanced anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.